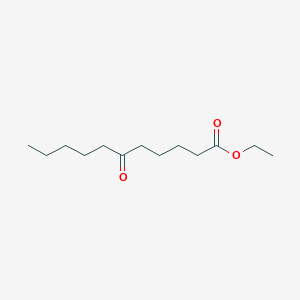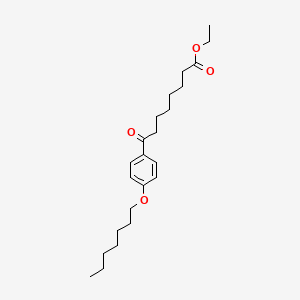
4-fluoro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H-indazole-3-carboxylic acid (FICA) is an organic compound with a wide range of applications in the field of science. It is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound, and is used in the synthesis of various compounds. FICA is also used in the development of new drugs, as it is known to possess anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Chemical Synthesis and Molecular Structure
4-Fluoro-1H-indazole-3-carboxylic acid and its derivatives have been extensively studied for their chemical synthesis routes and molecular structures. For instance, Gale and Wilshire (1973) explored the reaction of indazole with fluoronitrobenzenes, leading to the synthesis of nitroarylindazoles and the discovery of a novel indolo[1,2-b]indazole ring system through decarboxylation processes. This study provides insights into the reactivity and structural transformations of indazole derivatives under various conditions (Gale & Wilshire, 1973). Moreover, Hu Yong-zhou (2008) investigated the crystal structure of a specific derivative, revealing its crystalline polymorph features and indicating its potential for improved bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Antitumour Activity
Xuechen Hao et al. (2017) synthesized a compound by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, derived from 2,6-difluorobenzonitrile, demonstrating its ability to inhibit the proliferation of certain cancer cell lines, thus highlighting the antitumor potential of this compound derivatives (Hao et al., 2017).
Contraceptive Research
In the field of contraception, derivatives of this compound have been evaluated for their potential as oral contraceptives for men, as highlighted by Cheng et al. (2002). Their study on two new chemical entities based on the core structure of lonidamine showed that these compounds could affect the testis by disrupting Sertoli-germ cell adherens junctions, leading to germ cell loss without affecting the hypothalamus-pituitary-testicular axis or showing toxicity (Cheng et al., 2002).
Mechanism of Action
Target of Action
4-Fluoro-1H-indazole-3-carboxylic acid, like other indazole derivatives, is known to have a wide variety of medicinal applications . It has been found that indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation .
Mode of Action
It is known that indazole derivatives interact with their targets, such as kinases, through hydrogen bonding . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various downstream signaling pathways, including those involved in cell growth and survival .
Pharmacokinetics
The properties of similar indazole derivatives suggest that they may have good bioavailability .
Result of Action
The result of the action of this compound is likely to be dependent on its specific targets and the pathways they are involved in. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it could potentially lead to decreased cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .
properties
IUPAC Name |
4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIDQDQVMTZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646263 |
Source


|
| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-64-2 |
Source


|
| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














